molecular formula C7H5N3O B15072596 Imidazo[1,2-c]pyrimidine-2-carbaldehyde

Imidazo[1,2-c]pyrimidine-2-carbaldehyde

Cat. No.: B15072596
M. Wt: 147.13 g/mol
InChI Key: FWVFDYQAHHYBJN-UHFFFAOYSA-N
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Description

Imidazo[1,2-c]pyrimidine-2-carbaldehyde is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing imidazo[1,2-c]pyrimidine-2-carbaldehyde involves a one-pot, multicomponent reaction. This method typically includes the reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with malononitrile, enolizable C–H activated acidic compounds, and sodium carbonate. The reaction is carried out at room temperature, providing mild conditions and simple purification without the need for column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the one-pot multicomponent reaction described above offers a scalable and efficient approach that could be adapted for industrial use. The simplicity and efficiency of this method make it a promising candidate for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-c]pyrimidine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Imidazo[1,2-c]pyrimidine-2-carboxylic acid.

    Reduction: Imidazo[1,2-c]pyrimidine-2-methanol.

    Substitution: Various substituted imidazo[1,2-c]pyrimidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Imidazo[1,2-c]pyrimidine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which imidazo[1,2-c]pyrimidine-2-carbaldehyde exerts its effects is largely dependent on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the fused bicyclic structure allows for strong binding interactions with various receptors, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Shares a similar fused bicyclic structure but with a pyridine ring instead of a pyrimidine ring.

    Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with a pyridazine ring.

    Imidazo[1,2-a]pyrimidine: Similar structure but lacks the aldehyde functional group.

Uniqueness

Imidazo[1,2-c]pyrimidine-2-carbaldehyde is unique due to the presence of the aldehyde group, which significantly enhances its reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable scaffold for drug design and development, offering opportunities for creating compounds with specific and potent biological activities.

Properties

Molecular Formula

C7H5N3O

Molecular Weight

147.13 g/mol

IUPAC Name

imidazo[1,2-c]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C7H5N3O/c11-4-6-3-10-5-8-2-1-7(10)9-6/h1-5H

InChI Key

FWVFDYQAHHYBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CN2C1=NC(=C2)C=O

Origin of Product

United States

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